2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

描述

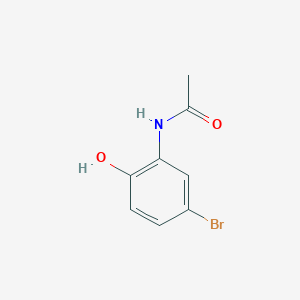

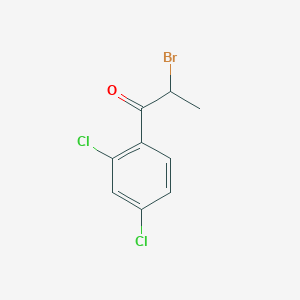

“2-Bromo-1-(2,4-dichlorophenyl)propan-1-one” is an organic compound with the molecular formula C9H7BrCl2O . It is also known as bromoacetone . It is a colorless or slightly yellow crystal or crystalline powder .

Synthesis Analysis

There are several methods to synthesize this compound. One of the commonly used methods is to react 2,4-dichlorophenylacetone with hydrogen bromide . The specific steps can be referred to in the relevant literature and experimental manual of organic synthetic chemistry .Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, seven hydrogen atoms, one bromine atom, two chlorine atoms, and one oxygen atom . The molecular weight is 281.96 .Chemical Reactions Analysis

This compound is commonly used as a raw material for organic synthesis . It can be used to prepare other organic compounds, such as drugs and pesticides . It can also be used as an intermediate for dyes and pigments .Physical And Chemical Properties Analysis

This compound has a melting point of about 80-82 degrees Celsius and a boiling point of about 260-261 degrees Celsius . It is soluble in organic solvents, such as ether and benzene, but almost insoluble in water .安全和危害

This compound should be handled and stored with care to prevent contact with skin and inhalation of dust or gas . It should be kept away from fire and oxidant to avoid fire or explosion . Protective gloves and goggles should be worn during use to ensure good ventilation in the laboratory . In the case of accidental contact, the affected area should be immediately flushed with plenty of water and medical help should be sought .

属性

IUPAC Name |

2-bromo-1-(2,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHLBMVGQBPSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

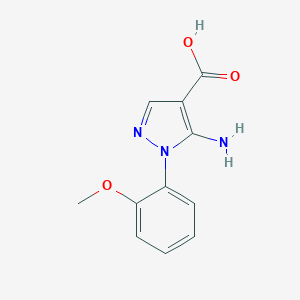

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)